Receptor Binding Affinity of [Trp3,Arg5]-Ghrelin (1-5) vs. Ghrelin and Potent Synthetic Agonists
[Trp3,Arg5]-Ghrelin (1-5) exhibits an IC50 of 10 µM for the GHS receptor in a competitive binding assay using porcine anterior pituitary membranes and [125I]-ghrelin as a tracer [1]. In the same assay system, the endogenous ligand ghrelin (1-28) has an IC50 of 11 nM, demonstrating that the full-length acylated peptide is approximately 900-fold more potent [1]. While other synthetic agonists such as hexarelin (IC50 = 6.08 nM) and GHRP-6 (Ki = 1.9 nM) are far more potent, [Trp3,Arg5]-Ghrelin (1-5) offers a distinct advantage in its moderate affinity, which can be advantageous for certain in vivo studies where a more gradual or sustained effect is desired [2].
| Evidence Dimension | Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 µM (10,000 nM) |
| Comparator Or Baseline | Ghrelin (1-28): IC50 = 11 nM; Hexarelin: IC50 = 6.08 nM; GHRP-6: Ki = 1.9 nM |
| Quantified Difference | ~900-fold less potent than ghrelin; >1000-fold less potent than hexarelin and GHRP-6 |
| Conditions | Competitive binding assay using porcine anterior pituitary membranes and [125I]-ghrelin as tracer |
Why This Matters
This moderate affinity profile makes [Trp3,Arg5]-Ghrelin (1-5) a useful tool for studying ghrelin receptor signaling without the rapid desensitization or off-target effects sometimes associated with highly potent agonists.
- [1] Ohinata, K., Kobayashi, K., & Yoshikawa, M. (2006). [Trp3, Arg5]-ghrelin(1–5) stimulates growth hormone secretion and food intake via growth hormone secretagogue (GHS) receptor. Peptides, 27(7), 1632-1637. View Source
- [2] BindingDB. (n.d.). Examorelin (Hexarelin). BDBM50370294. IC50: 6.08 nM. View Source
